molecular formula C10H13BrF3N B1302776 3-(Trifluoromethyl)phenyltrimethylammonium Bromide CAS No. 262608-95-7

3-(Trifluoromethyl)phenyltrimethylammonium Bromide

Cat. No. B1302776
CAS RN: 262608-95-7
M. Wt: 284.12 g/mol
InChI Key: KPFRXMSETZXGKJ-UHFFFAOYSA-M
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Description

3-(Trifluoromethyl)phenyltrimethylammonium Bromide (TFMTAB) is a quaternary ammonium salt of the organofluorine compound trifluoromethyl phenyltrimethylammonium bromide. It is a colorless, water-soluble, and non-volatile compound with a molecular weight of 320.29 g/mol. TFMTAB is used as a reagent in organic synthesis and has been studied for its potential applications in various scientific research fields.

Scientific Research Applications

Biochemical Assay Reagent

“3-(Trifluoromethyl)phenyltrimethylammonium Bromide” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . This means it can be used in various biochemical assays, which are tests that measure the presence or concentration of substances in samples.

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein structure, interactions, and expression levels.

Organic Synthesis

“3-(Trifluoromethyl)phenyltrimethylammonium Bromide” is used as an intermediate in organic synthesis . This means it can be used in the production of other organic compounds. The trifluoromethyl group in the compound could potentially introduce fluorine atoms into other molecules, which is a common strategy in the synthesis of pharmaceuticals and agrochemicals.

Transesterification Reactions

This compound is used in transesterification reactions . Transesterification is a chemical reaction that exchanges the organic group R″ of an ester with the organic group R’ of an alcohol. These reactions are often used to produce biodiesel.

Mechanism of Action

Target of Action

3-(Trifluoromethyl)phenyltrimethylammonium Bromide is primarily used as a catalyst in organic synthesis reactions . It promotes the reaction of nucleophiles with substrates and accelerates the alkylation of amines .

Mode of Action

As a catalyst, 3-(Trifluoromethyl)phenyltrimethylammonium Bromide facilitates the reaction between nucleophiles and substrates. It does this by reducing the activation energy required for the reaction to occur, thereby increasing the rate of the reaction .

Biochemical Pathways

It is known to be involved in the alkylation of amines, which is a fundamental process in organic chemistry and biochemistry .

Pharmacokinetics

It is soluble in organic solvents such as dichloromethane and ethanol , which may influence its bioavailability.

Result of Action

The primary result of the action of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide is the acceleration of the alkylation of amines . This can lead to the formation of new organic compounds, which can have various applications in different fields such as the production of inhibitors, buffers, and flame retardant intermediates .

Action Environment

3-(Trifluoromethyl)phenyltrimethylammonium Bromide is stable but sensitive to light . Therefore, it should be stored and used under conditions that minimize exposure to light. It should also be handled with care to avoid inhalation, skin and eye contact, and ingestion . During storage and handling, it should be kept away from oxidizing agents and strong acids to prevent the risk of fire and explosion .

properties

IUPAC Name

trimethyl-[3-(trifluoromethyl)phenyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N.BrH/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFRXMSETZXGKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346744
Record name 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)phenyltrimethylammonium Bromide

CAS RN

262608-95-7
Record name 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)phenyltrimethylammonium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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